molecular formula C12H18O3 B12589095 {3-Ethoxy-4-[(propan-2-yl)oxy]phenyl}methanol CAS No. 606494-95-5

{3-Ethoxy-4-[(propan-2-yl)oxy]phenyl}methanol

Katalognummer: B12589095
CAS-Nummer: 606494-95-5
Molekulargewicht: 210.27 g/mol
InChI-Schlüssel: AGLVBRKTQYDLCC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

{3-Ethoxy-4-[(propan-2-yl)oxy]phenyl}methanol is an organic compound that belongs to the class of phenols It is characterized by the presence of an ethoxy group and an isopropoxy group attached to a benzene ring, along with a methanol group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of {3-Ethoxy-4-[(propan-2-yl)oxy]phenyl}methanol typically involves the reaction of 3-ethoxyphenol with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution reaction, resulting in the formation of the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

{3-Ethoxy-4-[(propan-2-yl)oxy]phenyl}methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The ethoxy and isopropoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenols with various functional groups.

Wissenschaftliche Forschungsanwendungen

{3-Ethoxy-4-[(propan-2-yl)oxy]phenyl}methanol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of polymers, adhesives, and coatings due to its ability to enhance thermal stability and flame resistance.

Wirkmechanismus

The mechanism of action of {3-Ethoxy-4-[(propan-2-yl)oxy]phenyl}methanol involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. It may also inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Ethoxyphenol: Lacks the isopropoxy group, making it less versatile in certain applications.

    4-Isopropoxyphenol: Lacks the ethoxy group, which may affect its chemical reactivity and biological activity.

    Phenol: The simplest member of the phenol family, lacking both the ethoxy and isopropoxy groups.

Uniqueness

{3-Ethoxy-4-[(propan-2-yl)oxy]phenyl}methanol is unique due to the presence of both ethoxy and isopropoxy groups, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

606494-95-5

Molekularformel

C12H18O3

Molekulargewicht

210.27 g/mol

IUPAC-Name

(3-ethoxy-4-propan-2-yloxyphenyl)methanol

InChI

InChI=1S/C12H18O3/c1-4-14-12-7-10(8-13)5-6-11(12)15-9(2)3/h5-7,9,13H,4,8H2,1-3H3

InChI-Schlüssel

AGLVBRKTQYDLCC-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=C(C=CC(=C1)CO)OC(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.